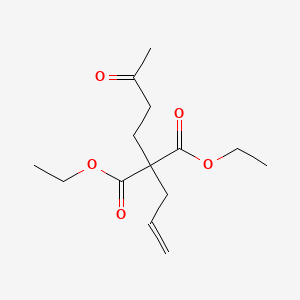

Diethyl 2-allyl-2-(3-oxobutyl)malonate

Descripción

Diethyl 2-allyl-2-(3-oxobutyl)malonate (CAS: 92746-99-1) is a malonic acid derivative with the molecular formula C₁₄H₂₂O₅ and a molecular weight of 270.325 g/mol . Its structure features two ethyl ester groups, an allyl substituent, and a 3-oxobutyl group attached to the central malonate core. The allyl group provides reactivity in cycloaddition and metathesis reactions, while the 3-oxobutyl moiety introduces a ketone functionality, enabling further derivatization or participation in carbonyl-based transformations. This compound is primarily utilized in organic synthesis as a precursor for cyclization reactions and as a substrate in catalytic studies .

Propiedades

Fórmula molecular |

C14H22O5 |

|---|---|

Peso molecular |

270.32 g/mol |

Nombre IUPAC |

diethyl 2-(3-oxobutyl)-2-prop-2-enylpropanedioate |

InChI |

InChI=1S/C14H22O5/c1-5-9-14(10-8-11(4)15,12(16)18-6-2)13(17)19-7-3/h5H,1,6-10H2,2-4H3 |

Clave InChI |

TYOZBBKPLIZOAL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(CCC(=O)C)(CC=C)C(=O)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Malonate Derivatives

Substituent Effects on Reactivity and Selectivity

The reactivity of malonate esters is highly dependent on the nature of their substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : The 3-oxobutyl group in the target compound introduces a ketone, enabling nucleophilic additions or reductions absent in analogs like diethyl 2,2-diallylmalonate .

- Steric Effects : Bulky substituents (e.g., cyclopentylmethyl in ) reduce reaction rates in crowded transition states, whereas allyl/propargyl groups favor ring-closing metathesis (RCM) .

- Catalytic Selectivity: Propargyl-containing analogs (e.g., diethyl 2-allyl-2-(prop-2-ynyl)malonate) exhibit higher selectivity for five-membered ring formation in gold-catalyzed cyclizations compared to non-propargyl derivatives .

Reactivity in Catalytic Reactions

Ring-Closing Metathesis (RCM)

Diethyl 2-allyl-2-(3-oxobutyl)malonate shares reactivity with diethyl 2,2-diallylmalonate in RCM, but the 3-oxobutyl group may sterically hinder catalyst binding. For example, diethyl 2,2-diallylmalonate undergoes RCM efficiently with Grubbs catalysts to form cyclohexene derivatives, while the target compound’s ketone could lead to alternative pathways (e.g., aldol side reactions) .

Gold-Catalyzed Cyclization

In cyclization reactions, diethyl 2-allyl-2-(prop-2-ynyl)malonate forms five-membered rings with >90% selectivity using pentiptycene-based gold catalysts . By contrast, the 3-oxobutyl group in the target compound may favor six-membered ring formation due to the flexibility of the oxobutyl chain.

Ester Group Variations

Replacing ethyl esters with methyl (e.g., dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate) reduces steric bulk and increases electrophilicity at the carbonyl, accelerating nucleophilic attacks. However, ethyl esters generally offer better solubility in non-polar solvents .

Functional Group Influence

- Ketone vs. Amide : Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate () contains an acetamido group, which directs reactivity toward amidation or hydrogen bonding, unlike the ketone in the target compound.

- Aromatic vs. Aliphatic Substituents : Analogs with aryl-oxo groups (e.g., 4aj in ) exhibit π-π interactions, influencing crystallization behavior and catalytic substrate binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.